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molecular formula C7H10O3 B3049886 Ethyl 3-oxopent-4-enoate CAS No. 22418-80-0

Ethyl 3-oxopent-4-enoate

Cat. No. B3049886
M. Wt: 142.15 g/mol
InChI Key: IEZWUJDDYLWKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07208623B2

Procedure details

The ylide 3-oxo-4-(triphenylphosphoranylidene)butanoate (4.82 g, 12.36 mmol) is solved under argon atmosphere in 100 ml acetonitrile. Under vigorous stirring 2-cyclopropyl-4-(4-fluoro-phenyl)-quinoline-3-carbaldehyde (3 g, 10.3 mmol) is added in 5 portions and then heated to reflux. After 50 h the reaction is cooled to room temperature. The slight brown solvent is evaporated and the residue is dried under vacuum to obtain a brown waxy oil. Chromatography over silica gel with hexane:ethylacetate (4:1/v:v) give a yellow oil of 5-(2-cyclopropyl-4-fluoro-phenyl)-quinolin-3-yl)-3-oxo-pent-4-enoic acid ethyl ester. MS: 403.45
Name
3-oxo-4-(triphenylphosphoranylidene)butanoate
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2](C=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[CH2:3][C:4]([O-])=O.C1(C2C(C=O)=C(C3C=CC(F)=CC=3)C3C(=CC=CC=3)N=2)CC1.CCCCCC.[CH2:55]([O:57][C:58](=[O:60])[CH3:59])[CH3:56]>C(#N)C>[CH2:55]([O:57][C:58](=[O:60])[CH2:59][C:2](=[O:1])[CH:3]=[CH2:4])[CH3:56] |f:2.3|

Inputs

Step One
Name
3-oxo-4-(triphenylphosphoranylidene)butanoate
Quantity
4.82 g
Type
reactant
Smiles
O=C(CC(=O)[O-])C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C1(CC1)C1=NC2=CC=CC=C2C(=C1C=O)C1=CC=C(C=C1)F
Step Three
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)OC(C)=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in 5 portions
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
The slight brown solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is dried under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a brown waxy oil

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(C=C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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